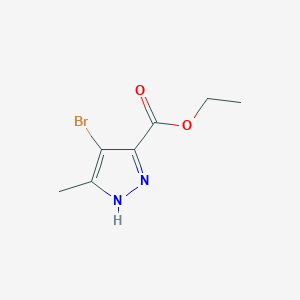

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

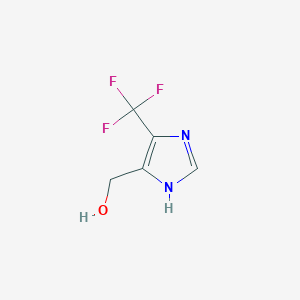

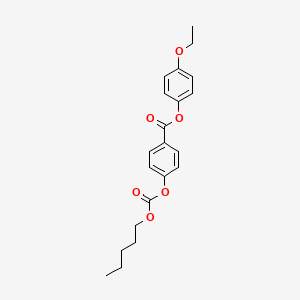

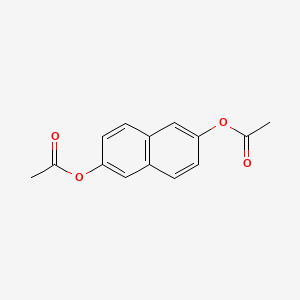

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C7H9BrN2O2/c1-3-12-7 (11)6-5 (8)4 (2)9-10-6/h3H2,1-2H3, (H,9,10) .

Chemical Reactions Analysis

4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . It’s also known to undergo cyanation in the presence of palladium catalysts .

Physical And Chemical Properties Analysis

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 233.06 . The boiling point of this compound is between 131-133 degrees Celsius .

Applications De Recherche Scientifique

1. Synthesis of Indole Derivatives

- Summary of Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

2. Pyrazole Scaffold

- Summary of Application: Pyrazoles have a wide range of applications in various fields. Their popularity has skyrocketed since the early 1990s. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .

- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

3. Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

- Summary of Application: 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

4. Synthesis of 1,4’-bipyrazoles

- Summary of Application: 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

5. Preparation of Solid Hexacoordinate Complexes

- Summary of Application: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

6. DHODH Inhibitors

- Summary of Application: Methyl 5-Bromo-1H-pyrazole-3-carboxylate can be used as DHODH inhibitors to treat diseases .

4. Synthesis of 1,4’-bipyrazoles

- Summary of Application: 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

5. Preparation of Solid Hexacoordinate Complexes

- Summary of Application: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

6. DHODH Inhibitors

Safety And Hazards

Orientations Futures

Pyrazoles, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Their popularity has skyrocketed since the early 1990s, and they are expected to remain a significant area of research in the future .

Propriétés

IUPAC Name |

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTNGOQWBKVXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346885 | |

| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

6076-14-8 | |

| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)